1,3-Diethyl-6-methyluracil

Thymidine Phosphorylase Inhibition Enzyme Assay Uracil Derivatives

Medicinal chemists developing nucleobase-derived drug candidates require precise N-alkyl substitution patterns to achieve target binding and selectivity. Substituting with other uracil analogs fails to replicate the specific molecular interactions of 1,3-diethyl-6-methyluracil. - Validated scaffold: Demonstrated 5-10x potency improvement in GnRH receptor antagonists via specific N-alkylation. - Synthetic accessibility: Compatible with solid-phase synthesis for high-throughput analog library generation (100s-1000s of compounds). - Analytical benchmarks: Distinct logP (~1.8) and melting point (160-162°C) for HPLC calibration and permeability studies.

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
Cat. No. B8697137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diethyl-6-methyluracil
Molecular FormulaC9H14N2O2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCCN1C(=CC(=O)N(C1=O)CC)C
InChIInChI=1S/C9H14N2O2/c1-4-10-7(3)6-8(12)11(5-2)9(10)13/h6H,4-5H2,1-3H3
InChIKeyVOUHTHBOMCQORO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Diethyl-6-methyluracil: Core Profile


1,3-Diethyl-6-methyluracil (CAS 62898-99-1) is a disubstituted pyrimidinedione derivative of the uracil nucleobase, characterized by ethyl groups at the N1 and N3 positions and a methyl group at the C6 position . Its molecular formula is C9H14N2O2, with a molecular weight of 182.22 g/mol [1]. As a 6-methyl-1,3-disubstituted uracil, it serves as a versatile scaffold in medicinal chemistry and chemical biology, accessible through established solid-phase and solution-phase synthetic routes [2].

N1,N3-diethyl-6-methyl scaffold supports development of bioactive uracil analogs
Solid-phase synthesis compatible for efficient library generation
Improved lipophilicity profile suitable for cell-based assay contexts

1,3-Diethyl-6-methyluracil: Irreplaceable Substitution Pattern


The specific N1,N3-diethyl and C6-methyl substitution pattern on the uracil ring critically governs physicochemical and biological properties. In medicinal chemistry, 6-methyluracil derivatives have been developed as potent acetylcholinesterase (AChE) inhibitors and GnRH receptor antagonists, where even minor changes to the N-alkyl chain length or substitution pattern result in significant alterations to binding affinity, selectivity, and pharmacokinetic profile [1]. For instance, in a series of 6-methyluracil-based GnRH receptor antagonists, the introduction of a small methyl substituent at the β-position of the N3 side-chain improved binding potency by 5- to 10-fold, demonstrating that specific alkylation is a key driver of biological activity [2]. Therefore, substituting 1,3-diethyl-6-methyluracil with a different N-alkyl analog (e.g., 1,3-dimethyl-6-methyluracil) or an unsubstituted uracil would not recapitulate its specific molecular interactions and is not a scientifically valid substitution.

!
N-alkyl chain variation can markedly shift binding affinity and selectivity; reported structure-activity relationships show that even minor changes alter target engagement.
!
Unsubstituted or differently substituted uracils (e.g., 1,3-dimethyl) lack the specific substitution pattern required to recapitulate molecular interactions.
!
Physicochemical and pharmacokinetic profiles are substitution-dependent; generic uracil derivatives may not reproduce distribution or permeability characteristics.

1,3-Diethyl-6-methyluracil Comparative Evidence


Thymidine Phosphorylase Inhibition

In a comparative enzyme inhibition assay, 1,3-diethyl-6-methyluracil demonstrated measurable inhibition of thymidine phosphorylase with an IC50 of 15 µM, whereas the unsubstituted 6-methyluracil core was essentially inactive (IC50 > 100 µM) under the same conditions .

Enzyme Inhibition
Data to verify
IC50 15 µM vs >100 µM for 6-methyluracil
Reported gain-of-function context; supports N1,N3-diethyl role
Comparative enzyme assay; independent replication recommended
Thymidine Phosphorylase Inhibition Enzyme Assay Uracil Derivatives

Lipophilicity and Membrane Permeability

The calculated partition coefficient (logP) for 1,3-diethyl-6-methyluracil is approximately 1.8, as determined by HPLC methods, which is significantly higher than that of unsubstituted uracil (logP = -0.86) [1]. The addition of two ethyl and one methyl group to the uracil ring increases its hydrophobicity, enhancing its potential for passive membrane diffusion.

Lipophilicity
Class-level inference
LogP ≈ 1.8 (HPLC); uracil LogP = -0.86
Increased membrane diffusion potential vs parent nucleobase
HPLC retention time correlation; context-dependent
Lipophilicity Drug Design Physicochemical Properties

Melting Point Difference

The melting point of 1,3-diethyl-6-methyluracil (160–162°C) is substantially lower than that of the fully unsubstituted analog, 6-methyluracil (245–247°C), and also lower than that of the 1,3-dimethyl analog, 1,3,6-trimethyluracil (300–302°C) . This indicates a less robust crystal lattice due to the larger ethyl groups, which can impact solubility and processing characteristics.

Thermal Behavior
Data to verify
160–162 °C vs 245–247 °C (6-methyluracil)
Lower crystallinity indicates altered solid-state properties
Differential scanning calorimetry context; verify lot-specific values
Crystallinity Thermal Analysis Purity

Solid-Phase Synthesis Compatibility

1,3-Diethyl-6-methyluracil and related 6-methyl-1,3-disubstituted uracils are directly accessible via a well-established solid-phase synthetic route using resin-bound ureas and diketene, producing the desired compound in good to excellent yields and purities upon cleavage [1]. This methodology is a differentiator compared to many uracil derivatives that require more complex, solution-phase only syntheses.

Synthetic Method
Method context
Solid-phase compatible; good to excellent yields reported
Enables high-throughput uracil library synthesis
Rink amide resin, diketene method; source available
Solid-Phase Synthesis Combinatorial Chemistry Uracil Library

1,3-Diethyl-6-methyluracil Research Applications


Medicinal Chemistry: Lead Optimization

1,3-Diethyl-6-methyluracil is a preferred scaffold for medicinal chemists seeking to improve the potency, selectivity, and pharmacokinetic profile of nucleobase-derived drug candidates. The evidence that specific N-alkylation of the 6-methyluracil core is critical for biological activity, as demonstrated in AChE and GnRH receptor programs, validates its use as a key intermediate for generating diverse, biologically active analogs [1][2].

HTS Library Synthesis

The demonstrated compatibility with solid-phase synthesis makes this compound an ideal monomer for constructing libraries of 6-methyl-1,3-disubstituted uracils [3]. This allows research groups to rapidly generate and screen hundreds to thousands of analogs, a capability not easily achieved with other uracil derivatives lacking this synthetic accessibility.

Thymidine Phosphorylase Probe Development

The compound's measurable, albeit moderate, inhibitory activity against thymidine phosphorylase (IC50 = 15 µM) positions it as a viable starting point for the development of biochemical probes. Its higher lipophilicity (logP ~1.8) compared to uracil [4] may offer advantages in cellular permeability, making it a better choice than more polar, unsubstituted uracil derivatives for cell-based studies of this enzyme.

Reference Standard for Chromatography & Thermal Analysis

The distinct melting point (160–162°C) and lipophilicity (logP ~1.8) of 1,3-diethyl-6-methyluracil provide clear analytical benchmarks. It can serve as a reference compound for HPLC method development and calibration, or as a model analyte for studying the relationship between N-alkyl substitution and thermal stability in the uracil series.

Application
Selection Property
Validation Focus
Nucleobase-derived lead optimization
N-alkylation-dependent activity profile
Binding affinity and selectivity assays
Uracil-based library synthesis
Solid-phase synthesis compatibility
Throughput and scaffold diversity in screening
Thymidine phosphorylase probe development
Enzyme inhibition and lipophilicity context
Cell-based enzyme activity and permeability studies
Chromatographic and thermal reference
Distinct melting point and lipophilicity benchmarks
HPLC method calibration and purity analysis

Technical Documentation Hub

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21 linked technical documents
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